N'-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide
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Overview
Description
N’-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide is a complex organic compound with a molecular formula of C20H32N5O4P This compound is characterized by the presence of morpholine rings, a phosphoryl group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide typically involves multiple steps. One common method includes the reaction of 4-morpholinecarboximidamide with di(4-morpholinyl)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control reaction conditions precisely. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the morpholine rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N’-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide oxide.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles replacing the morpholine ring.
Scientific Research Applications
N’-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an additive in specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may inhibit enzyme activities by binding to active sites or altering protein conformations. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[di(4-morpholinyl)phosphoryl]-N-(4-methoxyphenyl)-4-morpholinecarboximidamide
- N’-[di(4-morpholinyl)phosphoryl]-N-ethyl-N-(4-methoxyphenyl)-4-morpholinecarboximidamide
- N-phenyl-4-morpholinecarboximidamide
Uniqueness
N’-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H32N5O4P |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
N'-dimorpholin-4-ylphosphoryl-N-(4-methylphenyl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C20H32N5O4P/c1-18-2-4-19(5-3-18)21-20(23-6-12-27-13-7-23)22-30(26,24-8-14-28-15-9-24)25-10-16-29-17-11-25/h2-5H,6-17H2,1H3,(H,21,22,26) |
InChI Key |
OOARWRKQUSHXLQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N/P(=O)(N2CCOCC2)N3CCOCC3)/N4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NP(=O)(N2CCOCC2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
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